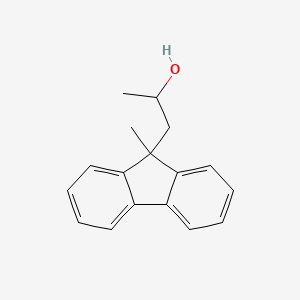

1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93651-43-5 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-(9-methylfluoren-9-yl)propan-2-ol |

InChI |

InChI=1S/C17H18O/c1-12(18)11-17(2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3 |

InChI Key |

LAAVDJOFEYEVTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(C2=CC=CC=C2C3=CC=CC=C31)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL Scaffold

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection breaks the C9-C1' bond of the propan-2-ol side chain from the fluorene (B118485) ring. This leads to a 9-methyl-9H-fluorenyl anion (or an equivalent nucleophile) and a suitable three-carbon electrophile, such as propylene (B89431) oxide or 1-halopropan-2-one followed by reduction.

An alternative disconnection can be made at the C1'-C2' bond of the side chain, which would involve the addition of a methyl organometallic reagent to a 2-(9-methyl-9H-fluoren-9-yl)acetaldehyde intermediate. The latter can be envisioned as arising from the corresponding acetic acid or ester derivative.

A further strategic disconnection involves the formation of the 9-methyl-9H-fluorene core itself. This can be approached through the methylation of a fluorenyl anion or through more elaborate cyclization strategies that build the fluorene skeleton with the methyl group already in place.

Development of Novel Synthetic Pathways to the 9-Methylfluorene (B46981) Core

The synthesis of the 9-methylfluorene core is a critical step. Traditional methods often involve the deprotonation of fluorene with a strong base, such as an organolithium reagent or sodium amide, followed by quenching with an electrophilic methyl source like methyl iodide.

More contemporary approaches focus on catalytic and more efficient methods. For instance, aldehyde/ketone-catalyzed C-alkylation of fluorenes with alcohols offers a greener alternative to the use of alkyl halides. acs.org Although this method is demonstrated for primary and secondary alcohols, its adaptation for methylation could be explored.

Another avenue involves the construction of the fluorene ring system itself. Palladium-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls have been shown to efficiently produce 9H-fluorene derivatives. organic-chemistry.org Incorporating a methyl group at the appropriate position on one of the precursors could lead directly to the 9-methylfluorene scaffold.

Stereoselective and Enantioselective Synthesis of this compound

The presence of a chiral center at the C2 position of the propan-2-ol moiety necessitates stereoselective synthetic strategies to obtain enantiomerically pure forms of the target compound.

Asymmetric Approaches to the Chiral Propan-2-ol Moiety

The asymmetric synthesis of the chiral propan-2-ol side chain can be achieved through several established methods. One prominent strategy is the asymmetric reduction of a ketone precursor, 1-(9-methyl-9H-fluoren-9-yl)propan-2-one. This can be accomplished using chiral reducing agents such as those derived from BINOL or through catalytic asymmetric hydrogenation.

Alternatively, the chiral propan-2-ol unit can be introduced from a chiral pool starting material, such as enantiopure propylene oxide. The ring-opening of the epoxide with a 9-methyl-9H-fluorenyl nucleophile would proceed with predictable stereochemistry.

A powerful approach for the asymmetric synthesis of chiral alcohols is the use of chiral auxiliaries. rsc.org For instance, an achiral N-acyl oxazolidinone can be alkylated with a 9-methyl-9H-fluorenylmethyl halide, followed by diastereoselective methylation and subsequent cleavage of the auxiliary to yield the chiral alcohol. rsc.org

Diastereoselective Control in Compound Assembly

When constructing the final molecule from chiral precursors, controlling the diastereoselectivity is paramount if additional stereocenters are present or introduced. In the case of this compound, where there is a single stereocenter, the primary concern is achieving high enantioselectivity.

However, in related syntheses of more complex fluorene derivatives, diastereoselective control is crucial. For example, in the synthesis of chiral fluorenols from racemic secondary alcohols via palladium(II)/chiral norbornene cooperative catalysis, excellent enantioselectivities have been achieved. nih.gov This highlights the potential for catalytic systems to control the stereochemical outcome during the formation of the fluorenol structure.

Catalytic Methods in the Formation of this compound

Catalytic methods play a significant role in modern organic synthesis, offering efficiency and selectivity. The formation of the target compound can benefit from several catalytic approaches.

Palladium-catalyzed cross-coupling reactions are versatile for forming the C-C bond between the fluorene core and the side chain. For example, a Negishi or Suzuki coupling between a 9-methyl-9-fluorenylzinc or -boronic acid derivative and a suitable electrophile representing the propan-2-ol side chain could be employed.

Furthermore, transition metal catalysis is instrumental in asymmetric synthesis. As mentioned, palladium, ruthenium, and rhodium catalysts are widely used for asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess.

The table below summarizes some catalytic approaches applicable to key steps in the synthesis of the target compound, based on analogous reactions reported in the literature.

| Catalytic Step | Catalyst System | Substrates | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric C-H Arylation | Pd(II)/Chiral Norbornene | Racemic secondary ortho-bromobenzyl alcohols and aryl iodides | 60-89 | 90-99 | nih.gov |

| C-Alkylation of Fluorenes | Aldehyde/Ketone Catalysis | Fluorenes and alcohols | High | N/A | acs.org |

| Fluorene Synthesis | Pd(0) Catalysis | 1,1-diboronates and 2,2′-dibromobiphenyls | High | N/A | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes.

One key aspect is the use of greener solvents. The oxidation of 9H-fluorenes to 9-fluorenones has been achieved with high efficiency using air as the oxidant in the presence of KOH in THF, which is a relatively benign solvent. rsc.orgresearchgate.net While this reaction produces a ketone, subsequent reduction to the alcohol could be performed in a green solvent like ethanol (B145695) or water.

Atom economy is another important principle. Catalytic methods generally offer higher atom economy than stoichiometric reactions. For instance, catalytic C-H activation and functionalization of the fluorene ring would avoid the need for pre-functionalized starting materials, reducing waste.

The use of renewable starting materials and energy-efficient reaction conditions are also central to green chemistry. dovepress.com Exploring biocatalytic methods for the asymmetric reduction of the ketone precursor could offer a highly sustainable route to the chiral alcohol.

The following table outlines some green chemistry approaches relevant to the synthesis of fluorene derivatives.

| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |

| Use of a Greener Oxidant | Aerobic oxidation of 9H-fluorenes | Uses air as the oxidant, avoiding hazardous reagents. | rsc.orgresearchgate.net |

| Catalytic C-Alkylation | Aldehyde/ketone-catalyzed reaction with alcohols | Avoids the use of alkyl halides and generates water as a byproduct. | acs.org |

| Energy Efficiency | Mild reaction conditions for oxidation | Reactions can often be run at ambient temperature. | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, revealing the connectivity and spatial relationships of atoms within the molecule.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, the expected signals would span the aromatic and aliphatic regions. The eight protons of the fluorene (B118485) ring system are anticipated to appear as complex multiplets in the range of δ 7.2-7.8 ppm. The methyl group attached to the C9 position of the fluorene is a singlet and would likely resonate around δ 1.5-1.7 ppm. The protons of the propan-2-ol side chain would show distinct signals: the methyl group (C1' protons) would appear as a doublet due to coupling with the adjacent methine proton, likely around δ 1.1-1.3 ppm. The methylene (B1212753) protons (C3') adjacent to the bulky fluorene ring would be diastereotopic and appear as two distinct signals, likely doublets of doublets, in the δ 2.0-2.5 ppm range. The methine proton (C2') bearing the hydroxyl group is expected to be a multiplet around δ 3.8-4.2 ppm. docbrown.inforesearchgate.netyoutube.com The hydroxyl proton itself would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The fluorene moiety would exhibit several signals in the aromatic region (δ 120-150 ppm), including two quaternary carbons where the rings are fused and the substituted C9 carbon. The C9 carbon, being quaternary and attached to the propanol (B110389) side chain and a methyl group, would have a characteristic shift around δ 50-55 ppm. docbrown.infosigmaaldrich.com The methyl carbon attached to C9 would resonate in the upfield aliphatic region, around δ 25-30 ppm. For the side chain, the methyl carbon (C1') would appear around δ 23-27 ppm, the methylene carbon (C3') around δ 48-55 ppm, and the carbon bearing the hydroxyl group (C2') would be found further downfield, typically in the δ 65-70 ppm range. docbrown.infochemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Fluorenyl H (8H) | 7.20 - 7.80 | m | 120.0 - 150.0 |

| C9-CH₃ (3H) | 1.50 - 1.70 | s | 25.0 - 30.0 |

| C1'-H₃ (3H) | 1.10 - 1.30 | d | 23.0 - 27.0 |

| C2'-H (1H) | 3.80 - 4.20 | m | 65.0 - 70.0 |

| C3'-H₂ (2H) | 2.00 - 2.50 | dd, dd | 48.0 - 55.0 |

| OH (1H) | Variable | br s | - |

| C9 | - | - | 50.0 - 55.0 |

m = multiplet, s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Data is predicted based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and for establishing the molecule's final structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C2'-H methine proton and both the C1'-H₃ methyl protons and the C3'-H₂ methylene protons, confirming the propan-2-ol fragment. researchgate.net Correlations among the aromatic protons would also help in assigning specific positions within the fluorene rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the δ 3.8-4.2 ppm proton multiplet to the δ 65-70 ppm C2' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting the different fragments of the molecule. For example, correlations would be expected from the C9-CH₃ protons to the C9 carbon and adjacent aromatic carbons. Crucially, correlations from the C3' methylene protons to the C9 carbon of the fluorene ring would establish the connectivity between the fluorenyl and propanol moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bonding. It would be instrumental in confirming the stereochemistry. For example, a spatial correlation between the C9-CH₃ protons and the C3' methylene protons would confirm their proximity on the same side of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. libretexts.org For this compound, the molecular formula is C₁₇H₁₈O. HRMS analysis would be expected to yield a found mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thereby validating the elemental composition.

Interactive Data Table: Predicted HRMS Data

| Molecular Formula | Adduct | Calculated m/z | Predicted Found m/z (±5 ppm) |

| C₁₇H₁₈O | [M+H]⁺ | 239.14305 | 239.1431 ± 0.0012 |

| C₁₇H₁₈O | [M+Na]⁺ | 261.12499 | 261.1250 ± 0.0013 |

| C₁₇H₁₈O | [M-H]⁻ | 237.12849 | 237.1285 ± 0.0012 |

Data is calculated for the specified molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to specific molecular vibrations. bohrium.comproprep.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of the title compound would be dominated by a strong, broad absorption band in the region of 3500-3300 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Multiple sharp peaks just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would be assigned to aliphatic C-H stretching of the methyl and methylene groups. The "fingerprint region" (below 1600 cm⁻¹) would contain characteristic C=C stretching vibrations of the aromatic fluorene rings around 1600-1450 cm⁻¹ and a strong C-O stretching band for the secondary alcohol between 1150-1050 cm⁻¹. proprep.comnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, highly polarizable bonds, making it an excellent complementary technique. bohrium.comresearchgate.netacs.org The spectrum would show strong signals for the aromatic C=C ring stretching vibrations of the fluorene system between 1620-1550 cm⁻¹ and a characteristic ring-breathing mode near 1000 cm⁻¹. Aliphatic C-H stretching and bending modes would also be visible but are often weaker than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3500 - 3300 | Weak/Not Observed | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | 1620 - 1550 | Medium-Strong |

| C-O Stretch | 1150 - 1050 | Weak/Not Observed | Strong (IR) |

| Aromatic Ring Breathing | Weak/Not Observed | ~1000 | Strong (Raman) |

Data is predicted based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A key feature of the crystal packing would likely be intermolecular hydrogen bonding involving the hydroxyl group of the propanol side chain. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), potentially leading to the formation of chains or dimeric structures (O-H···O) throughout the crystal lattice. mdpi.comnih.gov

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration Determination

The presence of a stereocenter at the C2' position of the propanol chain makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying these enantiomers. saschirality.orgcas.cz

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. rsc.org Enantiomers of a chiral compound produce mirror-image CD spectra, known as Cotton effects. For this molecule, the chromophores are the fluorenyl group and the hydroxyl group. The intense electronic transitions of the aromatic fluorene system would likely give rise to distinct Cotton effects in the UV region (typically 200-350 nm). The sign and magnitude of these effects are unique to each enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. It provides complementary information to CD.

By comparing the experimental CD spectrum of a sample to the spectra of known standards or to spectra predicted by quantum chemical calculations, the absolute configuration (i.e., whether it is the R or S enantiomer) can be determined. mdpi.commtoz-biolabs.comyoutube.comyoutube.com Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing the purity of a chiral separation or an asymmetric synthesis.

Advanced hyphenated techniques for characterization of this compound (e.g., GC-MS, LC-MS, UPLC)

The analysis of this compound, a compound with a significant non-polar fluorenyl moiety and a polar secondary alcohol group, benefits immensely from the separation power of chromatography coupled with the detailed structural information provided by mass spectrometry. shimadzu.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry represent the state-of-the-art for the characterization of such molecules. While specific experimental research findings on this particular compound are not extensively available in published literature, a discussion of the application of these techniques can be constructed based on the known behavior of its constituent chemical functionalities. sigmaaldrich.comchemdict.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound would likely require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis, although analysis without derivatization may be possible. The electron ionization (EI) mass spectrum of the underivatized compound would be expected to exhibit characteristic fragmentation patterns. The molecular ion peak, if present, would likely be of low intensity, a common feature for alcohols which readily undergo fragmentation. whitman.educhemistrynotmystery.comlibretexts.org

Key fragmentation pathways for the alcohol portion would include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org This would result in the formation of resonance-stabilized cations. Another anticipated fragmentation is the loss of a water molecule (M-18), a characteristic fragmentation for many alcohols. chemistrynotmystery.com The fluorenyl moiety is a stable aromatic system and would likely result in a prominent fragment ion. The mass spectrum of the parent fluorene structure shows a stable molecular ion, and this stability would influence the fragmentation of the larger molecule. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for compounds that are less volatile or thermally labile. usda.gov For this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) would be an effective separation method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. shimadzu.com Due to its significant non-polar fluorenyl group, the compound would be well-retained on the column, allowing for excellent separation from more polar or less polar impurities.

Following chromatographic separation, detection by mass spectrometry would typically employ soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govutwente.nl These methods generally result in less fragmentation than EI, often producing a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). utwente.nl This is invaluable for determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the selected pseudomolecular ion, providing detailed structural information.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation and subsequent mass spectrometric analysis are the same as for LC-MS, but the performance is significantly enhanced. The application of UPLC-MS would provide a highly efficient method for the analysis of this compound, enabling rapid purity assessments and detailed structural characterization.

Predicted Mass Spectrometry Data

In the absence of experimentally derived mass spectra in the public domain, predicted data can offer insight into the expected mass-to-charge ratios of various adducts that could be observed in LC-MS analysis. The following table presents predicted collision cross-section (CCS) values for several adducts of this compound. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 239.14305 | 156.6 |

| [M+Na]⁺ | 261.12499 | 165.6 |

| [M-H]⁻ | 237.12849 | 161.2 |

| [M+NH₄]⁺ | 256.16959 | 179.9 |

| [M+K]⁺ | 277.09893 | 160.4 |

| [M+H-H₂O]⁺ | 221.13303 | 151.1 |

| [M]⁺ | 238.13522 | 157.6 |

| [M]⁻ | 238.13632 | 157.6 |

This data is predicted and has not been experimentally confirmed in available literature. uni.lu

Chemical Reactivity and Derivatization Strategies of 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol

Transformations at the Propan-2-ol Moiety of 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL

The secondary hydroxyl group in the propan-2-ol side chain is a key site for chemical modification. Its reactivity is typical of a secondary alcohol, allowing for oxidation, etherification, esterification, and dehydration reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-one. This transformation can be achieved using a variety of oxidizing agents. While specific studies on this exact molecule are not prevalent, the oxidation of similar fluorenyl alcohols provides insight into the expected reactivity. For instance, the oxidation of fluoren-9-ol to fluoren-9-one is a well-established reaction that can be carried out under mild conditions. rsc.org

Common oxidizing agents that could be employed for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate). Milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation are also applicable, particularly when sensitive functional groups are present elsewhere in the molecule. A study on the oxidation of fluoren-9-ol and its substituted derivatives by bromamine-T in an aqueous acetic acid medium demonstrated first-order kinetics with respect to both the substrate and the oxidant. The product of such an oxidation on the title compound would be 1-(9-methyl-9H-fluoren-9-yl)propan-2-one.

Table 1: Potential Oxidation Reactions of this compound

| Reagent | Expected Product | Reaction Conditions | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-(9-Methyl-9H-fluoren-9-yl)propan-2-one | Anhydrous dichloromethane | Mild and selective for primary and secondary alcohols. |

| Potassium permanganate (B83412) (KMnO4) | 1-(9-Methyl-9H-fluoren-9-yl)propan-2-one | Acidic or alkaline conditions | Strong oxidant, may lead to side reactions if not controlled. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(9-Methyl-9H-fluoren-9-yl)propan-2-one | Low temperature (-78 °C) | Avoids heavy metals and often gives high yields. |

| Dess-Martin Periodinane | 1-(9-Methyl-9H-fluoren-9-yl)propan-2-one | Room temperature, in dichloromethane | Mild, neutral conditions, and short reaction times. |

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. This reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 1-(9-methyl-9H-fluoren-9-yl)propan-2-yl acetate. These reactions are fundamental in modifying the polarity and steric bulk of the side chain.

Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. The protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary carbocation. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of a double bond. Two primary products are possible: 9-(2-propen-2-yl)-9-methyl-9H-fluorene (via elimination towards the methyl group) and 9-allyl-9-methyl-9H-fluorene (via elimination towards the fluorenyl group). The regioselectivity of this elimination would be influenced by the reaction conditions and the relative stability of the resulting alkenes, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Functionalization of the Fluorene (B118485) Ring System of this compound

The fluorene ring is an electron-rich aromatic system and is susceptible to electrophilic attack. It can also participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Electrophilic aromatic substitution (EAS) reactions on the fluorene ring of this compound are expected to occur at the positions most activated by the fused benzene (B151609) rings. In the parent 9H-fluorene, the 2 and 7 positions are the most electron-rich and sterically accessible, making them the preferred sites for substitution. researchgate.net The presence of the bulky 9-substituted propan-2-ol group is unlikely to significantly alter this preference.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, Friedel-Crafts acetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst like aluminum chloride predominantly yields 2-acetyl-9H-fluorene and 2,7-diacetyl-9H-fluorene, depending on the reaction conditions. researchgate.net A similar outcome would be anticipated for the title compound, leading to substitution at the 2- and/or 7-positions of the fluorene core.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(2-Nitro-9-methyl-9H-fluoren-9-yl)propan-2-ol |

| Bromination | Br2, FeBr3 | 1-(2-Bromo-9-methyl-9H-fluoren-9-yl)propan-2-ol |

| Acylation (Friedel-Crafts) | CH3COCl, AlCl3 | 1-(2-Acetyl-9-methyl-9H-fluoren-9-yl)propan-2-ol |

| Sulfonation | Fuming H2SO4 | 9-(1-Hydroxypropan-2-yl)-9-methyl-9H-fluorene-2-sulfonic acid |

To utilize metal-catalyzed cross-coupling reactions, the fluorene ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate. This can be achieved through electrophilic halogenation as described above. The resulting halo-substituted fluorene derivative can then participate in a variety of powerful C-C and C-N bond-forming reactions.

Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to append aryl, vinyl, or alkynyl groups to the fluorene core. acs.org For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid (Suzuki reaction) to introduce a new aryl substituent. Rhodium-catalyzed reactions have also been developed for the synthesis of fluorene derivatives. nih.gov These reactions are instrumental in the construction of complex, conjugated systems based on the fluorene scaffold.

Regioselective and Stereoselective Chemical Modifications of the Compound

The presence of two key functional groups in this compound—the secondary hydroxyl group and the activated C-H bonds of the fluorene ring—allows for a range of regioselective and stereoselective chemical modifications.

The secondary alcohol moiety is a prime target for a variety of chemical transformations. Oxidation of the secondary alcohol to the corresponding ketone would provide a key intermediate for further derivatization. rug.nlresearchgate.net This ketone could then be subjected to nucleophilic addition reactions to introduce a wide range of substituents, potentially with stereocontrol. Furthermore, the hydroxyl group can be derivatized through esterification or etherification reactions. The use of chiral derivatizing agents, such as Mosher's acid or other specialized reagents, can be employed to not only form diastereomeric esters but also to determine the absolute configuration of the chiral center. rsc.orgacs.orgwikipedia.org This approach is crucial for the development of enantiomerically pure compounds.

The fluorene ring system, particularly the positions ortho to the bridging carbon, are susceptible to electrophilic substitution reactions. Furthermore, modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, could be employed to introduce aryl or heteroaryl substituents at various positions on the fluorene core, provided that appropriate halogenated precursors of the parent compound are available or can be synthesized. sioc-journal.cnacs.org The C9-methyl group, while relatively inert, could potentially be functionalized through radical-based reactions under specific conditions.

Below is a table outlining potential regioselective reactions on this compound:

| Target Site | Reaction Type | Reagents and Conditions | Expected Product | Significance |

| Secondary Alcohol | Oxidation | PCC, CH₂Cl₂ | 1-(9-Methyl-9H-fluoren-9-yl)propan-2-one | Key intermediate for further derivatization |

| Secondary Alcohol | Esterification (Chiral Derivatization) | (R)- or (S)-Mosher's acid chloride, pyridine | Diastereomeric Mosher's esters | Determination of absolute configuration and separation of enantiomers |

| Secondary Alcohol | O-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | 1-(9-Methyl-9H-fluoren-9-yl)-2-methoxypropane | Modification of polarity and biological activity |

| Fluorene Ring (e.g., C2, C7) | Bromination | NBS, CCl₄ | Bromo-substituted fluorene derivative | Precursor for cross-coupling reactions |

| Fluorene Ring (e.g., C2, C7) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted fluorene derivative | Introduction of diverse aromatic moieties |

Synthesis of Novel Fluorene-Propanol Hybrid Chemotypes and Their Libraries

The synthesis of novel hybrid chemotypes and compound libraries based on the this compound scaffold is a promising strategy for the discovery of new chemical entities with unique properties. The modular nature of this compound allows for the systematic variation of its constituent parts.

One approach to generating a library of hybrid molecules involves the derivatization of the secondary alcohol. A collection of diverse carboxylic acids could be coupled to the hydroxyl group using standard esterification protocols, leading to a library of esters with varying electronic and steric properties. Similarly, a variety of alkylating agents could be used to generate a library of ethers.

A more advanced strategy for creating hybrid chemotypes involves the modification of the fluorene backbone. As mentioned, palladium-catalyzed cross-coupling reactions on a halogenated derivative of the parent compound would allow for the introduction of a wide array of substituents, including other pharmacophoric groups or fluorescent tags. researcher.lifemdpi.com The synthesis of such libraries can be facilitated by high-throughput screening techniques to identify compounds with desired biological or material properties.

Furthermore, the inherent chirality of the starting material can be exploited to create stereochemically defined libraries. By resolving the enantiomers of this compound at an early stage, subsequent derivatization of each enantiomer would lead to two distinct libraries of chiral compounds. This is particularly important in drug discovery, where the biological activity of enantiomers can differ significantly.

The following table illustrates a hypothetical library synthesis based on the derivatization of the secondary alcohol:

| Scaffold | Reagent Class | Number of Reagents | Resulting Library Size | Potential Applications |

| 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol | Carboxylic Acids | 50 | 50 Esters | Drug discovery, material science |

| 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol | Alkyl Halides | 30 | 30 Ethers | Probing structure-activity relationships |

| Bromo-1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol | Boronic Acids | 100 | 100 Arylated Hybrids | Development of fluorescent probes and organic electronics |

Theoretical and Computational Investigations of 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL, these calculations can reveal details about its geometry, stability, and electronic behavior, offering insights into its potential reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the lowest energy conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Description |

| C-C (fluorene) | ~1.40 Å | Average bond length within the aromatic fluorene (B118485) rings. |

| C9-CH3 Bond Length | ~1.54 Å | Standard single bond length between sp3 carbon atoms. |

| C9-C(propanol) Bond Length | ~1.55 Å | Slightly elongated due to steric strain from the fluorene ring. |

| C-O Bond Length | ~1.43 Å | Typical bond length for a secondary alcohol. |

| O-H Bond Length | ~0.96 Å | Standard hydroxyl group bond length. |

| Fluorene Ring Planarity | Slightly Deviated | The bulky substituents at C9 may cause a slight puckering of the five-membered ring. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO would also be distributed over the aromatic system. The presence of the methyl and propan-2-ol groups at the C9 position will likely have a modest effect on the HOMO and LUMO energies compared to unsubstituted fluorene. A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis can also predict reaction pathways. For instance, in an electrophilic attack, the reaction would most likely occur at the positions on the fluorene ring with the highest HOMO density. Conversely, a nucleophilic attack would target the regions with the highest LUMO density.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.6 eV | Reflects the chemical reactivity and kinetic stability. |

| HOMO Distribution | Concentrated on the fluorene aromatic rings. | Site of electrophilic attack. |

| LUMO Distribution | Distributed across the fluorene aromatic system. | Site of nucleophilic attack. |

Note: These energy values are hypothetical and serve as examples of what FMO analysis would yield.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational landscape.

The flexible propan-2-ol side chain can adopt various conformations through rotation around the C-C bonds. MD simulations would map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Furthermore, in a condensed phase (e.g., in a solvent like ethanol (B145695) or water), MD simulations can shed light on intermolecular interactions. The hydroxyl group of the propan-2-ol moiety is capable of forming hydrogen bonds with solvent molecules or with other molecules of the same compound. These interactions are crucial in determining the solubility, aggregation behavior, and crystal packing of the compound. Studies on similar fluorene derivatives have utilized techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts in the solid state. rsc.orgchemicalbook.com

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The vibrational frequencies can be calculated from a frequency analysis following geometry optimization. These calculated frequencies can be compared to an experimental IR spectrum to identify characteristic peaks, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic parts, and the skeletal vibrations of the fluorene ring. Computational studies on fluorenyl cations have demonstrated the utility of DFT in interpreting experimental IR spectra. nih.gov

NMR Spectrum: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted spectrum would show distinct signals for the methyl protons, the protons of the propan-2-ol chain, and the aromatic protons of the fluorene moiety, aiding in the structural elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the fluorene chromophore. The position of the absorption maxima (λmax) can be sensitive to the substitution pattern and the solvent environment.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectrum | Predicted Feature | Corresponding Functional Group/Transition |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |

| IR | ~2900-3100 cm⁻¹ | C-H stretches (aromatic and aliphatic) |

| ¹H NMR | ~0.9-1.2 ppm | -CH₃ (propanol) and C9-CH₃ |

| ¹H NMR | ~3.5-4.0 ppm | -CH(OH)- |

| ¹H NMR | ~7.2-7.8 ppm | Aromatic protons (fluorene) |

| UV-Vis (λmax) | ~260 nm, ~290 nm | π-π* transitions of the fluorene system |

Note: These are representative values. Actual spectra would need to be calculated and compared with experimental results.

Computational Assessment of Chirality and Stereochemical Properties

The presence of a chiral center at the C2 position of the propan-2-ol chain means that this compound exists as a pair of enantiomers, (R)- and (S)-. Computational methods can be used to investigate the stereochemical properties of these enantiomers.

By calculating the optimized geometries and energies of both the (R)- and (S)-enantiomers, it can be confirmed that they are energetically identical in an achiral environment. More advanced calculations can predict chiroptical properties, such as the electronic circular dichroism (ECD) spectrum. The calculated ECD spectrum for each enantiomer would be a mirror image of the other. Comparing a calculated ECD spectrum with an experimental one can be a powerful tool for determining the absolute configuration of a chiral molecule.

While direct computational studies on the chirality of this specific molecule are lacking, the principles of computational stereochemistry are well-established and could be readily applied.

Exploration of Biological Activity Mechanisms and Molecular Interactions of 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol and Its Chemotypes

In Vitro Studies on Molecular Targets and Pathways Relevant to Fluorene (B118485) Derivatives

The biological effects of fluorene derivatives are underpinned by their interactions with specific molecular targets, primarily enzymes and receptors. In vitro studies are essential for identifying these targets and elucidating the biochemical pathways involved.

Investigations into Enzyme Inhibition and Receptor Binding Mechanisms

Research has identified several enzymes that are potently inhibited by compounds containing the fluorene scaffold.

Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition: A notable discovery identified fluorene derivatives as novel inhibitors of PDHK. nih.gov High-throughput screening led to a lead compound that targets the allosteric lipoyl group binding site in the PDHK2 isoform. nih.gov The mechanism involves occupying this allosteric pocket, which is distinct from the ATP-binding site, thereby inhibiting the kinase's function and activating the pyruvate dehydrogenase complex. This has therapeutic potential for conditions like diabetes, which are linked to dysfunctional glucose metabolism. nih.gov

α-Glucosidase Inhibition: Certain naturally occurring fluorene derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, the fluorene derivative dendrogibsol, isolated from the plant Dendrobium gibsonii, was found to be a strong, noncompetitive inhibitor of α-glucosidase, with activity surpassing that of the clinical drug acarbose. nih.gov This noncompetitive mechanism indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Dihydrofolate Reductase (DHFR) Inhibition: Molecular modeling studies have suggested that derivatives of 2,7-dichloro-9H-fluorene may act as anticancer agents by targeting dihydrofolate reductase (DHFR). researchgate.net DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation.

NLRP3 Inflammasome Binding: While not a fluorene, the specific NLRP3 inflammasome inhibitor MCC950 provides a model for receptor binding. It functions by binding to a cavity between the NACHT subdomains of NLRP3, stabilizing its closed, inactive conformation and preventing the downstream inflammatory cascade. acs.org This type of specific, non-covalent binding to a receptor protein is a plausible mechanism for appropriately functionalized fluorene derivatives.

Analysis of Protein-Ligand Interactions through Biophysical Methods

To understand the binding events at a molecular level, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, thermodynamics, and structural changes upon complex formation.

X-ray Crystallography: Single-crystal X-ray analysis is a powerful tool for determining the precise three-dimensional structure of fluorene derivatives and their complexes with target proteins. mdpi.comresearchgate.net This technique has been used to characterize 9,9-disubstituted fluorenes, revealing detailed information about intermolecular interactions, such as hydrogen bonding patterns, which are critical for molecular recognition and binding. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR has been used to study the interaction between fluorene compounds and the amyloid-beta (Aβ) peptide, which is implicated in Alzheimer's disease. By using a spin-labeled fluorene (SLF), researchers observed that the compound binds to toxic Aβ oligomers and destabilizes their organized secondary structure. nih.gov EPR spectra provided direct evidence of the binding event and the subsequent conformational changes in the Aβ assembly. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of the fluorene core makes it a useful tool for binding studies. researchgate.net Changes in the fluorescence emission spectrum (e.g., intensity or wavelength shift) upon addition of a target protein can be used to monitor binding and calculate dissociation constants.

Structure-Activity Relationship (SAR) Studies for Bioactive 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL Derivatives

SAR studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to optimize its biological activity and pharmacokinetic properties. drugdesign.org For fluorene derivatives, the C9 position is a key site for modification. researchgate.netmdpi.com

A prime example of SAR is the optimization of fluorene-based PDHK inhibitors. nih.gov Starting from a weak initial hit, structure-based drug design led to a derivative with approximately 700-fold greater inhibitory activity. nih.gov This was achieved by modifying substituents to enhance interactions with the allosteric binding site while also improving physicochemical properties like membrane permeability and metabolic stability. nih.gov

Another critical SAR study focused on mitigating the known mutagenicity of the 2,7-diaminofluorene (B165470) core, which is a potential metabolite of some drug candidates. nih.gov The study demonstrated that substitutions at the C9 position were crucial. Introducing alkyl groups at C9 successfully eliminated the mutagenic properties observed in the Ames test, without compromising the desired antiviral activity of the parent compounds. nih.gov This highlights the importance of C9 substitution for tuning both efficacy and safety.

The table below summarizes key SAR findings for different fluorene chemotypes.

| Core Scaffold | Modification | Target/Assay | Result | Reference |

| Fluorene | Introduction of specific substituents based on structural data | Pyruvate Dehydrogenase Kinase (PDHK2) | ~700-fold increase in inhibitory activity (IC₅₀) | nih.gov |

| 2,7-Diaminofluorene | Alkyl substitution at the C9 position | Ames Test (Mutagenicity) | Elimination of mutagenicity in S. typhimurium strains TA98 and TA100 | nih.gov |

| 2,7-dichloro-9H-fluorene | Change of heterocyclic ring from thiazolidinone to azetidinone | Anticancer Activity | Azetidinone derivatives showed higher efficacy than thiazolidinone derivatives | researchgate.net |

| Fluorene | Conversion to dibenzofulvene derivatives via Knoevenagel condensation at C9 | Electrochemical Properties | Significantly reduced energy gap and decreased oxidation potential | mdpi.comnih.gov |

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, MD Simulations)

Computational methods are indispensable for predicting and rationalizing the interactions between ligands and their biological targets, guiding the design of more potent and selective molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies were instrumental in proposing that 2,7-dichloro-9H-fluorene derivatives bind to the active site of dihydrofolate reductase. researchgate.net Similarly, modeling was used to visualize how an imaging probe derived from the inhibitor MCC950 binds within a cavity of the NLRP3 inflammasome. acs.org

Structure-Based Drug Design (SBDD): SBDD integrates computational modeling with experimental data. It was successfully employed to guide the optimization of fluorene-based PDHK inhibitors, where the crystal structure of the target enzyme informed the design of new derivatives with improved binding affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For interactions involving subtle electronic effects, such as those with fluorine atoms, QM/MM methods provide a higher level of theory. These analyses have shown that fluorine substituents can stabilize a ligand-protein complex not just through direct hydrogen bonds, but by modulating the structure of water networks within the binding pocket. acs.orgacs.orgnih.gov These computational studies are crucial for understanding the complex role of fluorination in drug design. acs.orgnih.gov

Investigation of Cellular Mechanisms and Phenotypic Responses (e.g., cell viability, proliferation, apoptosis induction in cell lines)

Ultimately, the interaction of a compound with its molecular target must translate into a measurable effect at the cellular level. Studies in cell lines are used to evaluate phenotypic responses like cytotoxicity, changes in proliferation, and the induction of programmed cell death (apoptosis).

Fluorene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net For example, a series of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues were evaluated for their anticancer effects. researchgate.net Some of these compounds showed remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines, while showing less toxicity to normal lung fibroblast (WI-38) cells. researchgate.net

The general mechanism of apoptosis often involves the activation of a cascade of proteases called caspases and the participation of mitochondria, which release pro-apoptotic factors into the cytosol. nih.gov While the specific apoptotic pathways triggered by fluorene derivatives are still under investigation, methods like fluorescence-activated cell sorting (FACS) analysis are used to quantify apoptotic cells and dissect the mechanism. researchgate.net

The table below presents findings on the cellular activity of representative fluorene derivatives.

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Human Lung Carcinoma), MDA-MB-231 (Human Breast Carcinoma) | Potent cytotoxic activity, comparable to the reference drug Taxol | researchgate.net |

| 2,7-dichloro-9H-fluorene-based azetidinones | WI-38 (Normal Lung Fibroblast) | Lower cytotoxicity compared to cancer cell lines, suggesting some selectivity | researchgate.net |

| Spin-Labeled Fluorenes | Neuronal cell models | Protection against AβO-induced toxicity; reduction of intracellular AβO species | nih.gov |

| 2,7-Diaminofluorene | S. typhimurium (TA98, TA100) | Mutagenicity (frameshift and base-pair substitutions) | nih.gov |

These cellular studies confirm that the fluorene scaffold is a promising platform for developing new therapeutic agents, particularly in oncology and neurodegenerative disease, and that substitutions at the C9 position are a key strategy for modulating this activity.

Future Directions and Advanced Research Perspectives for 1 9 Methyl 9h Fluoren 9 Yl Propan 2 Ol

Development of Novel Synthetic Pathways and Methodologies with Enhanced Efficiency

The synthesis of 9-substituted fluorene (B118485) derivatives is a well-established area of organic chemistry. sigmaaldrich.com Future research on 1-(9-Methyl-9H-fluoren-9-YL)-propan-2-OL should focus on developing novel, efficient, and stereoselective synthetic pathways. Current approaches to similar 9-alkyl-9-hydroxyalkyl-fluorenes often involve multi-step procedures which may include the synthesis of 9-methylfluorene (B46981) as a precursor.

One promising avenue is the exploration of one-pot reactions that combine the alkylation of the fluorene ring at the C9 position with the introduction of the propan-2-ol moiety. This could potentially be achieved through the reaction of 9-methylfluorene with a suitable propylene (B89431) oxide equivalent under catalytic conditions. The development of asymmetric catalytic systems could also enable the stereoselective synthesis of the chiral center in the propan-2-ol side chain, leading to enantiopure forms of the compound for specialized applications.

Furthermore, leveraging flow chemistry for the synthesis of this compound could offer significant advantages in terms of reaction control, scalability, and safety. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction steps, improved atom economy, lower cost. | Development of novel catalytic systems for sequential C-C bond formation. |

| Asymmetric Catalysis | Access to enantiomerically pure stereoisomers. | Design of chiral ligands and catalysts for stereoselective synthesis. |

| Flow Chemistry | Enhanced reaction control, scalability, and safety. | Optimization of reaction conditions in continuous flow reactors. |

Exploration of Advanced Materials Applications for Fluorene-Propanol Architectures

The inherent properties of the fluorene moiety, such as its rigidity, planarity, and thermal stability, make it an attractive building block for advanced materials. rsc.org The presence of the propan-2-ol group in this compound introduces a functional handle for further chemical modifications and influences the intermolecular interactions, opening up possibilities for novel material applications.

The hydroxyl group of this compound can serve as a reactive site for polymerization reactions. For instance, it could be converted into a methacrylate (B99206) or acrylate (B77674) monomer and subsequently polymerized to yield polymers with pendant fluorenyl groups. Such polymers could exhibit interesting thermal, mechanical, and optical properties, with potential applications in areas such as high-performance plastics and organic electronics. The bulky fluorene unit could enhance the thermal stability and glass transition temperature of the polymer, while the propanol (B110389) linker could influence the polymer's solubility and processability.

The ability of the hydroxyl group to participate in hydrogen bonding also makes this compound a promising candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of the molecules into well-defined nanostructures, such as fibers, gels, or liquid crystals. The study of these self-assembled structures could lead to the development of new "smart" materials with stimuli-responsive properties.

Fluorene derivatives are renowned for their strong blue fluorescence, making them key components in organic light-emitting diodes (OLEDs). ossila.com Future research should focus on a thorough characterization of the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.

The substitution at the C9 position with a methyl and a propan-2-ol group can influence the electronic properties and the solid-state packing of the fluorene core, which in turn affects the luminescent behavior. It is hypothesized that the non-conjugated side chains may help to prevent aggregation-induced quenching of fluorescence, a common issue in solid-state luminescent materials. This could lead to materials with high solid-state fluorescence efficiency, which is highly desirable for OLED applications.

Furthermore, the chiral nature of the propan-2-ol side chain could be exploited to create circularly polarized luminescence (CPL) materials. CPL-active materials are of great interest for applications in 3D displays, quantum optics, and information storage.

| Application Area | Key Properties to Investigate | Potential Advantages of this compound |

| Functional Polymers | Thermal stability, mechanical strength, solubility. | Bulky fluorene group for thermal stability, propanol linker for processability. |

| Supramolecular Materials | Self-assembly behavior, hydrogen bonding interactions. | Hydroxyl group for directing self-assembly into ordered structures. |

| OLEDs | Photoluminescence quantum yield, color purity, charge transport. | Potential for high solid-state fluorescence efficiency and blue emission. |

| CPL Materials | Chiroptical properties, circular dichroism, circularly polarized luminescence. | Chiral center in the propan-2-ol side chain for inducing chirality. |

Deepening Mechanistic Understanding of Molecular Interactions and Biological Activities

A fundamental understanding of the molecular interactions of this compound is crucial for the rational design of new materials and for exploring its potential biological activities. The interplay between the aromatic fluorene core and the polar propan-2-ol side chain is expected to govern its intermolecular interactions.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular orbitals, and conformational preferences of the molecule. These theoretical studies can complement experimental investigations of its solid-state packing using techniques like X-ray crystallography. Understanding the nature and strength of non-covalent interactions, such as π-π stacking of the fluorene rings and hydrogen bonding involving the hydroxyl group, is essential for predicting and controlling the properties of materials derived from this compound.

While the biological activities of many fluorene derivatives have been explored, with some showing antimicrobial or anticancer properties, the specific biological profile of this compound remains unknown. jocpr.com Future research could involve screening this compound for various biological activities. The presence of both hydrophobic (fluorene) and hydrophilic (propan-2-ol) moieties suggests that it may interact with biological membranes or proteins. Mechanistic studies could then be employed to elucidate the mode of action at a molecular level for any observed biological effects.

Interdisciplinary Research with Emerging Technologies in Chemical Biology and Materials Science

The unique combination of a fluorescent aromatic core and a functionalizable side chain makes this compound an attractive candidate for interdisciplinary research at the interface of chemical biology and materials science.

In chemical biology, the fluorene moiety can serve as a fluorescent reporter. The propan-2-ol group can be further functionalized to attach biomolecules, such as peptides or nucleic acids, to create fluorescent probes for bioimaging and biosensing applications. nih.gov For example, a probe based on this compound could be designed to selectively bind to a specific protein, allowing for its visualization within living cells.

In materials science, the integration of this compound into advanced composite materials could lead to novel functionalities. For example, embedding this compound into a polymer matrix could create a material with both enhanced mechanical properties and luminescent sensing capabilities. The development of such multifunctional materials requires a collaborative effort between chemists, materials scientists, and engineers.

Q & A

Q. What are the common synthetic routes for 1-(9-Methyl-9H-fluoren-9-yl)-propan-2-ol, and how can reaction conditions be optimized?

Synthesis typically involves functionalization of the fluorene core. One approach is the nucleophilic substitution of 9-methylfluorene derivatives with propan-2-ol precursors under controlled conditions. For example, oxidative ring-opening of 9H-fluoren-9-ols (as demonstrated in similar systems) can introduce hydroxyl and alkyl groups . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and hydroxyl groups). The fluorene aromatic protons appear as distinct multiplets (δ 7.2–7.8 ppm), while the propan-2-ol group shows a doublet for the hydroxyl proton (δ 1.2–1.5 ppm) .

- FT-IR : O-H stretches (~3400 cm⁻¹) and C-O bonds (~1100 cm⁻¹) verify the alcohol moiety.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect byproducts .

Q. What role does this compound play in Fmoc-based solid-phase peptide synthesis?

The 9-methylfluorenyl group is structurally analogous to Fmoc (fluorenylmethoxycarbonyl) protecting groups. It can act as:

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H332).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Questions

Q. How can X-ray crystallography resolve the three-dimensional structure and confirm stereochemical assignments?

- Crystal growth : Slow evaporation from ethanol/water mixtures yields single crystals suitable for diffraction .

- Data collection : High-resolution (≤1.0 Å) datasets collected at 123 K minimize thermal motion artifacts .

- Refinement : SHELXL (via SHELXTL) refines atomic positions, accounting for disorder in solvent molecules (e.g., propan-2-ol solvates) . ORTEP-3 visualizes thermal ellipsoids and confirms bond angles/geometry .

Q. What strategies address contradictions in crystallographic refinement parameters, such as high R-factors?

- Twinning corrections : SHELXL’s TWIN/BASF commands model twinned crystals (common in fluorene derivatives) .

- Disorder modeling : Partial occupancy refinement for disordered solvent/alkyl groups improves R₁ values (<0.05) .

- Data completeness : Ensure >95% completeness in the high-resolution shell to reduce noise .

Q. How do computational methods complement experimental data in analyzing molecular conformations?

- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates optimized geometries and vibrational spectra, validated against experimental IR/NMR .

- Molecular dynamics (MD) : Simulates solvation effects and predicts stability in polar solvents (e.g., methanol) .

- QSPR models : Predict physicochemical properties (e.g., logP) to guide solubility studies .

Q. How does the fluorenyl group influence the compound’s stability under oxidative or reductive conditions?

- Oxidation : The electron-rich fluorene core is susceptible to oxidation (e.g., CrO₃ in acetic acid yields fluorenone derivatives). Stabilization requires inert atmospheres (N₂/Ar) .

- Reduction : NaBH₄ selectively reduces ketones without affecting the fluorenyl group, enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.